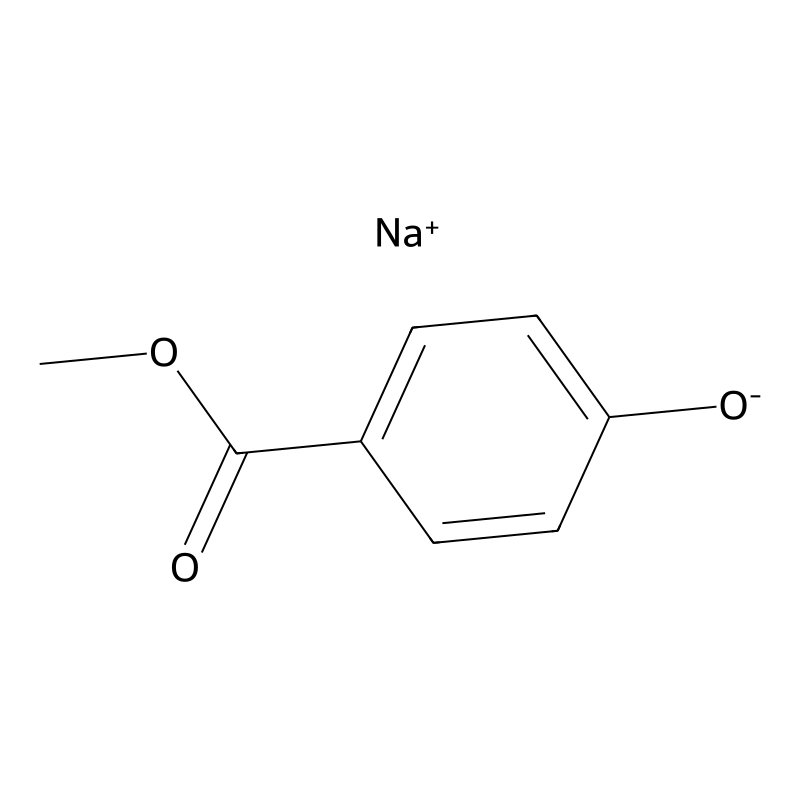

Methylparaben sodium

C8H7NaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H7NaO3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methylparaben sodium (CAS 5026-62-0) is the highly water-soluble sodium salt of methyl p-hydroxybenzoate, an established antimicrobial preservative utilized extensively in pharmaceutical, cosmetic, and industrial food formulations [1]. Unlike its un-neutralized base counterpart, the sodium salt is specifically procured to enable cold-processing in aqueous systems, eliminating the need for energy-intensive heating cycles during manufacturing [1]. It functions by destabilizing microbial cell membranes, exhibiting targeted efficacy against Gram-positive bacteria and molds . Because it forms an alkaline solution upon dissolution, formulators must integrate it into specific buffering workflows to ensure it reverts to its active, un-ionized phenolic acid state in the final product . Its primary procurement value lies in its ability to provide shelf-life extension while streamlining large-scale liquid compounding.

Substituting methylparaben sodium with the generic methylparaben base fundamentally alters manufacturing workflows and energy requirements [1]. The base form is poorly soluble in cold water, forcing process engineers to heat the aqueous phase to 70–80°C to achieve complete dissolution [1]. This thermal requirement not only increases batch cycle times and energy costs but also risks degrading thermolabile active pharmaceutical ingredients (APIs) and volatile cosmetic fragrances [2]. Furthermore, while propylparaben sodium is another water-soluble alternative, its longer alkyl chain makes it more lipophilic and less effective against certain bacterial strains compared to the methyl variant [2]. Consequently, methylparaben sodium is non-interchangeable when cold-water solubility and established antibacterial efficacy are simultaneously required in a highly aqueous matrix.

Aqueous Solubility and Cold-Process Compatibility

Methylparaben sodium demonstrates an exceptional aqueous solubility of approximately 418 g/L at 20°C. In stark contrast, the un-neutralized methylparaben base exhibits a solubility of only ~2.5 g/L (1 gram per 400 mL) at 25°C. This >160-fold increase in hydrophilicity allows the sodium salt to dissolve instantaneously in cold water, fundamentally altering the energy profile of the compounding process.

| Evidence Dimension | Aqueous solubility at 20-25°C |

| Target Compound Data | 418 g/L (Methylparaben sodium) |

| Comparator Or Baseline | 2.5 g/L (Methylparaben base) |

| Quantified Difference | >160-fold higher solubility |

| Conditions | Aqueous solution at ambient temperature (20-25°C) |

Enables direct cold-water incorporation, completely bypassing the heating step required to dissolve the base form in large-scale liquid manufacturing.

Thermolabile API Protection via Non-Thermal Compounding

Because methylparaben base is poorly soluble at room temperature, formulators must heat the aqueous phase to 70–80°C to achieve a working solubility of ~20 g/L (1 gram per 50 mL) . Methylparaben sodium circumvents this thermal stress entirely, allowing full preservative incorporation at 15–25°C [1]. This non-thermal compounding protects heat-sensitive active pharmaceutical ingredients (APIs) and volatile cosmetic components from thermal degradation during the dissolution phase.

| Evidence Dimension | Required dissolution temperature for aqueous processing |

| Target Compound Data | 15-25°C (Cold-processable) |

| Comparator Or Baseline | 70-80°C (Required for base form dissolution) |

| Quantified Difference | 50-60°C reduction in processing temperature |

| Conditions | Industrial compounding of aqueous phases |

Protects heat-sensitive ingredients from thermal degradation and significantly reduces energy consumption and batch cooling times.

Formulation pH Dynamics and Active State Conversion

The sodium salt of methylparaben is strongly alkaline, yielding a pH of 9.5 to 10.5 in a 0.1% w/v aqueous solution[1]. In contrast, the base form has a minimal impact on the pH of neutral water. For the preservative to exert its antimicrobial mechanism, the formulation must be buffered down to a pH of 4.0–8.0, which converts the phenolate anion back into the active, un-ionized phenolic acid [2]. This requires precise sequencing in the formulation workflow.

| Evidence Dimension | Solution pH (0.1% w/v in water) |

| Target Compound Data | pH 9.5 - 10.5 (Methylparaben sodium) |

| Comparator Or Baseline | Neutral/Slightly acidic (Methylparaben base) |

| Quantified Difference | Strongly alkaline shift requiring post-addition buffering |

| Conditions | 0.1% w/v aqueous solution at standard temperature |

Dictates the order of addition in procurement workflows, requiring formulators to add the salt prior to final pH adjustment to ensure antimicrobial efficacy.

Synergistic Broad-Spectrum Preservation

While methylparaben sodium is highly effective against Gram-positive bacteria, its efficacy against certain molds and fungi is intrinsically lower than that of longer-chain parabens [1]. Consequently, procurement strategies typically pair it with propylparaben or its sodium salt. This combination leverages the high aqueous solubility of the methyl ester with the higher fungicidal potency of the propyl ester, achieving broad-spectrum protection across complex aqueous systems [2].

| Evidence Dimension | Antimicrobial spectrum optimization |

| Target Compound Data | High efficacy vs bacteria (Methylparaben sodium) |

| Comparator Or Baseline | High efficacy vs fungi (Propylparaben sodium) |

| Quantified Difference | Complementary spectrum coverage requiring co-formulation |

| Conditions | Broad-spectrum preservation in cosmetic and pharmaceutical matrices |

Justifies the procurement of both sodium salts as a paired system rather than relying on a single preservative for complex formulations.

Cold-Processed Aqueous Cosmetics and Toiletries

Because methylparaben sodium dissolves instantaneously in cold water (up to 418 g/L), it is a highly specified choice for shampoos, facial cleansers, and hydrogels[1]. It allows manufacturers to bypass the 80°C heating step required by the base form, preserving volatile fragrances and reducing batch cycle times.

Thermolabile Liquid Pharmaceuticals

In the production of oral syrups and ophthalmic solutions containing heat-sensitive active pharmaceutical ingredients (APIs), the sodium salt is prioritized . It provides robust antimicrobial protection without subjecting the formulation matrix to thermal stress during the preservative dissolution phase.

High-Water-Content Emulsions and Creams

For complex oil-in-water emulsions, methylparaben sodium is often paired with propylparaben sodium to ensure rapid, uniform dispersion in the continuous aqueous phase [2]. This synergistic pairing prevents localized microbial growth while maintaining formulation stability prior to final pH adjustment.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 522 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 486 of 522 companies with hazard statement code(s):;

H302 (37.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (38.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (37.45%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Preservative